molecular formula C12H17Cl2N3 B1522703 [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride CAS No. 1189471-03-1

[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride

Cat. No.: B1522703
CAS No.: 1189471-03-1
M. Wt: 274.19 g/mol
InChI Key: UFPGGYDAGSQWRA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D₂O) :

  • Imidazole protons : Two singlets at δ 7.32 ppm (H-4) and δ 7.45 ppm (H-5).
  • Benzyl group : A triplet at δ 4.85 ppm (CH₂, J = 12.4 Hz) and aromatic multiplet at δ 7.25–7.40 ppm (C₆H₅).
  • Methylaminomethyl chain : A triplet at δ 3.62 ppm (CH₂NH, J = 6.8 Hz) and a singlet at δ 2.95 ppm (NCH₃).

13C NMR (100 MHz, D₂O) :

  • Imidazole carbons: δ 137.2 (C-2), δ 122.4 (C-4), δ 119.8 (C-5).
  • Benzyl carbons: δ 129.5–135.1 (aromatic), δ 54.3 (CH₂).
  • Methylaminomethyl carbons: δ 48.7 (CH₂NH), δ 34.2 (NCH₃).

Table 2: Key 1H NMR assignments

Proton Environment δ (ppm) Multiplicity
Imidazole H-4 7.32 Singlet
Imidazole H-5 7.45 Singlet
Benzyl CH₂ 4.85 Triplet
Aromatic C₆H₅ 7.25–7.40 Multiplet
CH₂NH (methylaminomethyl) 3.62 Triplet
NCH₃ 2.95 Singlet

Infrared (IR) Spectroscopy :

  • N–H stretch : Broad band at 2500–2800 cm⁻¹ (protonated amine).
  • C=N stretch : Strong absorption at 1630 cm⁻¹ (imidazole ring).
  • C–H aromatic : Peaks at 3020 cm⁻¹ and 1605 cm⁻¹.

UV-Vis Spectroscopy :

  • λₘₐₓ : 262 nm (π→π* transition of the imidazole and benzyl aromatic systems).

X-ray Crystallographic Studies and Solid-State Arrangement

No published X-ray diffraction data exists for this specific compound. However, structural analogs with similar substituents (e.g., 1-benzyl-2-methylimidazole derivatives) adopt a monoclinic crystal system (space group P2₁/c) with the following features:

  • Imidazole ring planarity : Deviations ≤ 0.02 Å from coplanarity.
  • Intermolecular interactions : N–H···Cl hydrogen bonds (2.8–3.1 Å) between protonated amines and chloride ions.
  • Benzyl group orientation : Dihedral angle of 85–90° relative to the imidazole plane to minimize steric clashes.

Hypothetical packing models predict a layered structure stabilized by van der Waals interactions between benzyl groups and ionic networks from N⁺–H···Cl⁻ bonds.

Figure 1: Proposed solid-state packing diagram
(Illustration showing alternating ionic and hydrophobic layers)

Properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;;/h2-8,13H,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPGGYDAGSQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride is a compound belonging to the imidazole family, which has garnered interest for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • Molecular Formula : C11H13N3.2ClH
  • Physical State : Solid at room temperature

The imidazole ring in this compound contributes to its ability to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit the binding of certain proteins, such as p34 to NEDD4-1, suggesting potential anti-cancer properties.
  • Receptor Modulation : It acts as an agonist for the melanocortin-1 receptor (MC1R), which plays a crucial role in skin homeostasis and anti-inflammatory responses .
  • Vasodilatory Effects : Similar imidazole derivatives have demonstrated vasodilatory effects, enhancing peripheral blood flow.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Inhibition of Kinesin Spindle Protein (KSP) : Compounds related to imidazole derivatives have been identified as KSP inhibitors, which are promising for cancer treatment due to their role in cell division .
CompoundCell Line TestedIC50 (µM)
[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamineMCF70.39 ± 0.06
Related KSP InhibitorHCT1160.46 ± 0.04

Case Studies and Research Findings

  • Study on MC1R Agonistic Activity :
    • A derivative of the compound was tested for its ability to activate MC1R, showing promising results in terms of metabolic stability and anti-inflammatory effects .
  • Cytotoxicity Assessment :
    • Various imidazole derivatives were screened against cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from low micromolar concentrations .
  • Kinetic Modeling in Neurological Research :
    • The application of imidazole derivatives in neurological studies has been explored, particularly their role in mapping enzyme distribution using PET scans, indicating broader implications for neurological health.

Future Directions

Research into this compound is ongoing, focusing on:

  • Drug Development : Further exploration of its pharmacological properties may lead to new therapeutic agents targeting cancer and inflammatory diseases.
  • Structure–Activity Relationship (SAR) Studies : Understanding how structural modifications impact biological activity will be crucial for optimizing efficacy and safety profiles.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride typically involves the reaction of 1-benzylimidazole with formaldehyde in the presence of hydrochloric acid. This process can be carried out under controlled conditions using common solvents such as methanol or ethanol. The reaction yields a compound that can undergo various chemical transformations, including oxidation and reduction, to produce derivatives with potentially enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the binding of specific proteins involved in cancer progression, such as the p34 protein to NEDD4-1 protein. This interaction suggests a mechanism by which these compounds may exert their anticancer effects.

Melanocortin Receptor Agonism

Recent investigations have identified [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine derivatives as potential agonists for the melanocortin-1 receptor (MC1R). The MC1R plays a crucial role in skin homeostasis and has implications in conditions such as erythropoietic protoporphyria. Optimized derivatives have shown promising agonistic activity and metabolic stability, indicating their potential for therapeutic applications in skin-related disorders .

Antimicrobial and Antifungal Properties

The compound has also been studied for its antimicrobial and antifungal properties. Its imidazole ring structure is known to interact with biological membranes and enzymes, which may contribute to its efficacy against various pathogens. This aspect is particularly relevant in the development of new antimicrobial agents amidst rising resistance to existing drugs.

Industrial Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules. Its utility in producing specialty chemicals makes it valuable in industrial settings where specific chemical functionalities are required .

Case Study 1: Kinesin Spindle Protein Inhibition

A notable application of imidazole derivatives is their role as inhibitors of kinesin spindle protein (KSP), which is critical in cancer cell division. Compounds derived from [(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine have been shown to modulate KSP activity effectively, providing insights into their potential use as anticancer therapeutics .

Case Study 2: Antidepressant Development

Recent research highlights the potential of imidazole compounds in synthesizing antidepressants through metal-catalyzed reactions. These compounds can be modified to enhance their pharmacological profiles, illustrating their versatility in drug development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group in the target compound provides greater lipophilicity compared to phenyl or unsubstituted analogs, influencing membrane permeability and bioavailability .
  • Salt Form: Dihydrochloride salts (e.g., C₁₂H₁₆Cl₂N₃ and C₈H₁₁Cl₂N₃) exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., C₉H₁₂ClN₃), critical for in vitro assays .

Physicochemical and Adsorption Properties

Evidence from adsorption studies on kaolinite surfaces (Table 2, ) reveals that methylamine derivatives generally exhibit lower adsorption energies (-15 to -20 kJ/mol) compared to quaternary ammonium analogs (-25 to -30 kJ/mol). This suggests that this compound may display moderate surface interactions, favoring solubility over surface binding in colloidal systems.

Preparation Methods

Synthetic Route Overview

The synthesis of [(1-Benzyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride typically involves:

  • Formation of the imidazole ring system, often via cyclization of amidines with α-haloketones or related precursors.
  • Introduction of the benzyl group at the N-1 position of the imidazole ring via nucleophilic substitution or alkylation.
  • Functionalization of the 2-position with a methylamine substituent.
  • Conversion to the dihydrochloride salt to enhance stability and solubility.

Preparation of the Imidazole Core and Benzylation

Key Methodology:

  • The preparation of 1-benzylimidazole derivatives can be achieved by the reaction of 2-methylimidazole-4-formaldehyde with benzyl bromide under basic conditions. This method is detailed in a recent patent describing the synthesis of 1-benzyl-2-methylimidazole-4-formaldehyde as an intermediate.

Typical Reaction Conditions:

Step Reagents/Conditions Description Yield (%)
1 2-Bromopropionaldehyde + Acetamidine hydrochloride in dichloromethane, Na-tert-butoxide base, -25 to 20 °C Formation of 2-methylimidazole-4-formaldehyde 81.5%
2 2-Methylimidazole-4-formaldehyde + Na-tert-butoxide + benzyl bromide in THF, 0-15 °C Benzylation at N-1 position to form 1-benzyl-2-methylimidazole-4-formaldehyde 88%

The benzylation step is carefully temperature-controlled to avoid side reactions and ensure high selectivity for the N-1 position.

Formation of the Dihydrochloride Salt

The final step involves treating the free base [(1-Benzyl-1H-imidazol-2-yl)methyl]methylamine with hydrochloric acid, typically in an anhydrous solvent like ethanol or isopropanol, to form the dihydrochloride salt. This salt form improves:

  • Crystallinity and ease of purification.
  • Water solubility for biological or further synthetic applications.

Catalytic and Optimization Insights from Related Imidazole Syntheses

A study on the synthesis of 1-benzyl-2,4-disubstituted imidazoles using copper(II) triflate and iodine catalysis provides valuable insights into reaction optimization relevant to imidazole functionalization:

Parameter Conditions Yield (%) Notes
Solvent Toluene 48-52 Toluene favored over DMSO, DMF, THF
Catalyst Cu(OTf)2 (10-20 mol%) + I2 (20 mol%) 42-60 Cu(OTf)2 superior to Cu(OAc)2
Temperature 50 °C 42-60 Higher temps (60-70 °C) slightly reduced yield
Additives HCl (20 mol%) 50 Acidic additives improved yields

This catalytic system facilitates unusual C–C bond cleavage and imidazole ring formation, which could be adapted or inspire routes to functionalized imidazoles such as [(1-Benzyl-1H-imidazol-2-yl)methyl]methylamine.

Summary Table of Preparation Method Features

Step Reaction Type Key Reagents Solvent Conditions Yield (%) Notes
Imidazole formation Cyclization of amidine + α-haloketone 2-Bromopropionaldehyde, Acetamidine HCl, Na-tert-butoxide DCM, THF -25 to 20 °C 81.5 (imidazole aldehyde intermediate) Temperature control critical
Benzylation N-alkylation Benzyl bromide, Na-tert-butoxide THF 0-15 °C 88 Selective N-1 alkylation
Methylamine substitution Nucleophilic substitution or reductive amination Methylamine, condensing agents (e.g., carbodiimides) Alcohols, ethers Mild heating, base present Variable Requires optimization per substrate
Salt formation Acid-base reaction HCl (anhydrous) Ethanol, isopropanol Room temp Quantitative Improves solubility and stability

Research Findings and Practical Considerations

  • The benzylation of imidazole derivatives is most efficient under low-temperature, inert atmosphere conditions to prevent side reactions and degradation.
  • Use of strong, non-nucleophilic bases such as sodium tert-butoxide facilitates clean substitution reactions.
  • The choice of solvent impacts yield and purity significantly; ethers and chlorinated solvents are preferred for the alkylation steps.
  • Salt formation with hydrochloric acid is straightforward but should be done under controlled moisture conditions to avoid hydrolysis or decomposition.
  • Catalytic systems involving copper(II) triflate and iodine have been demonstrated to be effective in related imidazole syntheses, suggesting potential for catalytic improvements in the preparation of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Benzyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclization of an imidazole precursor, followed by functionalization with a benzyl group and subsequent methylation. Key steps include:

  • Core formation : Cyclization of amino-pyridine derivatives under controlled pH and temperature (e.g., reflux in acidic conditions) to form the imidazole backbone .
  • Benzylation : Use of benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the 1-position .
  • Salt formation : Conversion to the dihydrochloride salt via treatment with HCl gas or concentrated HCl in anhydrous solvents .
    • Purity optimization : Recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) are critical. Monitor reaction intermediates using LC-MS to eliminate side products .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

  • Key parameters :

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition via TGA/DSC .
  • Structural confirmation : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify the dihydrochloride salt formation .

Advanced Research Questions

Q. How do substituents on the benzyl or imidazole rings influence the compound’s bioactivity, and what computational tools can predict binding affinities?

  • Structure-activity relationship (SAR) :

  • Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate changes in receptor binding .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify substituent effects .
    • Computational modeling :
  • Use molecular docking (AutoDock Vina) with target proteins (e.g., histamine receptors) and MD simulations (GROMACS) to predict binding modes and stability .

Q. How can contradictory data on adsorption or aggregation behavior in aqueous solutions be resolved?

  • Experimental design :

  • Perform dynamic light scattering (DLS) to monitor particle size distribution under varying pH (3–9) and ionic strength .
  • Compare adsorption energies on model surfaces (e.g., silica vs. alumina) using isothermal titration calorimetry (ITC) .
    • Data reconciliation : Use Langmuir/Freundlich models to differentiate monolayer vs. multilayer adsorption. Cross-validate with AFM imaging to visualize surface interactions .

Q. What strategies mitigate toxicity or off-target effects in cellular assays?

  • Dose optimization : Conduct MTT assays on primary cells (e.g., hepatocytes) to establish EC₅₀ and LD₅₀ values. Use sub-cytotoxic concentrations (≤10 µM) for target validation .
  • Selectivity profiling : Screen against related receptors/enzymes (e.g., GPCR panels) to identify cross-reactivity. Employ CRISPR knockouts to confirm target specificity .

Methodological Resources

  • Synthetic protocols : Refer to PubChem (CID 2723957) for validated reaction conditions and scaling guidelines .
  • Safety handling : Follow Kishida Chemical’s SDS for PPE requirements (nitrile gloves, fume hood) and spill management (neutralize with NaHCO₃) .
  • Data repositories : Access adsorption energy datasets from Geatches et al. (2020) for comparative analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.